

Spectroscopic Characterization of 6-Methoxy-1-bromo naphthalene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methoxy-1-bromo naphthalene

Cat. No.: B1595208

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Introduction

6-Methoxy-1-bromo naphthalene is a substituted naphthalene derivative with potential applications in organic synthesis and drug development. As with any novel or specialized chemical entity, a thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule, enabling unambiguous identification and characterization.

This technical guide provides an in-depth analysis of the spectral data for **6-Methoxy-1-bromo naphthalene** (CAS 83710-62-7). It is important to note that at the time of this writing, experimental spectral data for this specific compound is not widely available in public databases. Therefore, this guide presents a combination of predicted spectral data, based on established principles of spectroscopy and data from structurally related compounds, alongside generalized experimental protocols for data acquisition. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the characterization of **6-Methoxy-1-bromo naphthalene** and similar molecules.

Molecular Structure

The structural formula of **6-Methoxy-1-bromo naphthalene** is $C_{11}H_9BrO$, with a molecular weight of 237.09 g/mol .^[1] The numbering of the naphthalene ring is crucial for the correct assignment of spectral signals.

Caption: Molecular structure of **6-Methoxy-1-bromo naphthalene** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ^1H NMR Spectrum

The predicted ^1H NMR spectrum of **6-Methoxy-1-bromo naphthalene** in a standard solvent like CDCl_3 would exhibit distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing, deshielding bromine atom.

Proton	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	7.2 - 7.4	d	$J \approx 8.0$
H-3	7.5 - 7.7	t	$J \approx 8.0$
H-4	7.8 - 8.0	d	$J \approx 8.0$
H-5	7.1 - 7.3	d	$J \approx 2.0$
H-7	7.3 - 7.5	dd	$J \approx 9.0, 2.0$
H-8	7.9 - 8.1	d	$J \approx 9.0$
$-\text{OCH}_3$	3.9 - 4.1	s	-

Interpretation of Predicted ^1H NMR Spectrum:

- **Aromatic Protons (7.1 - 8.1 ppm):** The six aromatic protons will resonate in this region. The exact chemical shifts are influenced by the positions of the bromine and methoxy substituents. Protons on the same ring as the bromine (H-2, H-3, H-4) will be deshielded compared to a simple naphthalene. Protons on the ring with the methoxy group (H-5, H-7, H-8) will be influenced by its electron-donating nature.

- Coupling Constants: The coupling constants are indicative of the spatial relationship between protons. Ortho-coupling (3J) in naphthalene systems is typically in the range of 7-9 Hz, while meta-coupling (4J) is smaller, around 1-3 Hz.
- Methoxy Protons (3.9 - 4.1 ppm): The three protons of the methoxy group will appear as a sharp singlet, as they are not coupled to any other protons.

Predicted ^{13}C NMR Spectrum

The predicted ^{13}C NMR spectrum will show 11 distinct signals, one for each carbon atom in the molecule.

Carbon	Predicted Chemical Shift (ppm)
C-1	115 - 120
C-2	128 - 132
C-3	125 - 129
C-4	129 - 133
C-4a	130 - 135
C-5	105 - 110
C-6	155 - 160
C-7	118 - 122
C-8	127 - 131
C-8a	133 - 138
$-\text{OCH}_3$	55 - 58

Interpretation of Predicted ^{13}C NMR Spectrum:

- Aromatic Carbons (105 - 160 ppm): The ten carbons of the naphthalene ring will resonate in this broad range. The carbon attached to the bromine (C-1) will have its chemical shift significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the methoxy group (C-6) will be deshielded due to the oxygen's electronegativity.

- Methoxy Carbon (55 - 58 ppm): The carbon of the methoxy group typically appears in this region. Studies on aromatic methoxy compounds have shown that the chemical shift of the methoxy carbon is around 56 ppm.[2][3]

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **6-Methoxy-1-bromo naphthalene** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer.
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to cover the expected range (e.g., 0-180 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Key IR Absorptions

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium to Weak
Aliphatic C-H Stretch (-OCH ₃)	2950 - 2850	Medium to Weak
Aromatic C=C Stretch	1600 - 1450	Medium to Strong
C-O-C Asymmetric Stretch	1275 - 1200	Strong
C-O-C Symmetric Stretch	1075 - 1020	Medium
C-Br Stretch	650 - 550	Medium to Strong

Interpretation of Predicted IR Spectrum:

- Aromatic C-H Stretch: The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the aromatic naphthalene ring.
- Aliphatic C-H Stretch: The absorptions between 2950 and 2850 cm⁻¹ are due to the C-H stretching of the methyl group in the methoxy substituent.
- Aromatic C=C Stretch: The sharp peaks in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic system.
- C-O-C Stretches: The strong absorption band around 1250 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the aryl-alkyl ether, while the symmetric stretch appears at a lower frequency.[4][5][6]
- C-Br Stretch: The presence of the carbon-bromine bond is confirmed by a medium to strong absorption in the fingerprint region, typically between 650 and 550 cm⁻¹.

Experimental Protocol for IR Data Acquisition

- Sample Preparation (ATR):

- Place a small amount of the solid **6-Methoxy-1-bromo naphthalene** sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Ensure good contact between the sample and the crystal.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal.
 - Record the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrum

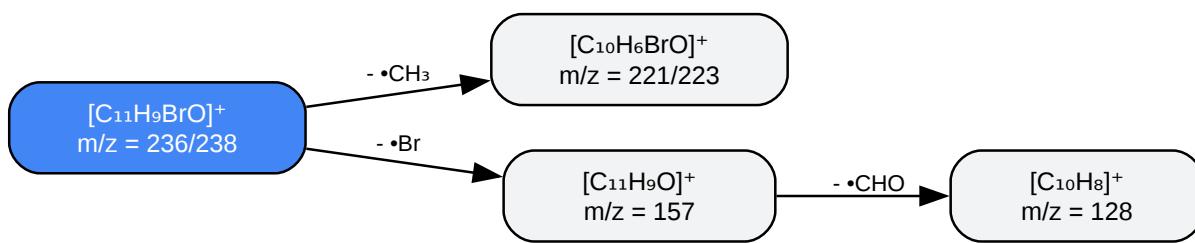
m/z	Relative Abundance	Identity
236/238	High	$[\text{M}]^+$ (Molecular Ion)
221/223	Moderate	$[\text{M} - \text{CH}_3]^+$
157	High	$[\text{M} - \text{Br}]^+$
128	Moderate	$[\text{M} - \text{Br} - \text{CHO}]^+$
77	Low	$[\text{C}_6\text{H}_5]^+$

Interpretation of Predicted Mass Spectrum:

- Molecular Ion Peak ($[\text{M}]^+$): The presence of bromine, which has two major isotopes (^{79}Br and ^{81}Br) in an approximate 1:1 ratio, will result in a characteristic isotopic pattern for the

molecular ion.^[7] There will be two peaks of nearly equal intensity at m/z 236 and 238, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively.

- **Fragmentation Pattern:** The fragmentation of **6-Methoxy-1-bromo naphthalene** is expected to proceed through several key pathways:
 - Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 221/223.
 - Loss of a bromine radical (-Br): This is a common fragmentation for bromo-aromatic compounds, leading to a prominent peak at m/z 157.^{[8][9]}
 - Subsequent fragmentation: The [M - Br]⁺ fragment can further lose a formyl radical (-CHO) to give a peak at m/z 128.



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References

- 1. 1-Bromonaphthalene(90-11-9) 1H NMR spectrum [chemicalbook.com]
- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methyldene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 4. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 5. The IR spectrum for anisole contains two C—O stretching bands in ... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. proprep.com [proprep.com]
- 9. youtube.com [youtube.com]
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